N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide
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Overview
Description
N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridazine rings, followed by their fusion and subsequent functionalization to introduce the chlorobenzyl and fluorophenyl groups. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions are usually carried out under controlled temperatures and pressures, with solvents like dichloromethane or ethanol to dissolve the reactants. Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often used to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Pyridazine and its related compounds
Uniqueness
N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H16ClFN4O3 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
N-[5-[5-[(4-chlorophenyl)methyl]-3-methyl-4-oxo-[1,2]oxazolo[4,5-d]pyridazin-7-yl]-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C21H16ClFN4O3/c1-11-18-20(30-26-11)19(14-5-8-16(23)17(9-14)24-12(2)28)25-27(21(18)29)10-13-3-6-15(22)7-4-13/h3-9H,10H2,1-2H3,(H,24,28) |
InChI Key |
XEHBCRMWUFAZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)N(N=C2C3=CC(=C(C=C3)F)NC(=O)C)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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